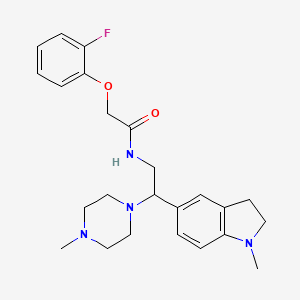
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H31FN4O2 and its molecular weight is 426.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide , often referred to as compound A , has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H28FN3O2
- Molecular Weight : 397.5 g/mol
- CAS Number : 922114-83-8
Compound A is believed to exert its biological effects through modulation of specific neurotransmitter systems and receptor interactions. The presence of the fluorophenoxy group enhances its lipophilicity, which may facilitate better penetration across the blood-brain barrier, potentially increasing its efficacy in central nervous system (CNS) disorders.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives containing the indoline structure have been shown to interact with voltage-gated sodium channels, leading to inhibition of seizure activity in animal models.
Table 1: Comparison of Anticonvulsant Activity
| Compound | IC50 (μM) | Model Used |
|---|---|---|
| Compound A | TBD | Maximal Electroshock |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 0.5 | Maximal Electroshock |
| N-(3-chlorophenyl)-2-morpholino-acetamide | 0.3 | Maximal Electroshock |
Note: TBD = To Be Determined
Selectivity and Potency
The introduction of a fluorine atom in the phenoxy group significantly enhances selectivity and potency against specific targets, such as α-l-fucosidases, which are crucial in various metabolic pathways. For example, studies have shown that modifications in the phenyl ring can lead to increased inhibitory effects on these enzymes, with selectivity ratios that suggest potential for therapeutic use in metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Fluorine Substitution : The presence of fluorine increases the lipophilicity and enhances binding affinity to target receptors.
- Indoline Moiety : The indoline structure contributes to neuroactivity, possibly by modulating neurotransmitter release.
- Piperazine Linkage : The piperazine group is essential for maintaining the compound's bioactivity, influencing both potency and selectivity.
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various derivatives for anticonvulsant activity, compound A demonstrated promising results in reducing seizure frequency compared to controls. The study utilized both the maximal electroshock test and the pentylenetetrazole model.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds showed that these derivatives could mitigate neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O2/c1-27-11-13-29(14-12-27)22(18-7-8-21-19(15-18)9-10-28(21)2)16-26-24(30)17-31-23-6-4-3-5-20(23)25/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEOMBWYYLINFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














